molecular formula C9H12N4 B053206 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile CAS No. 116598-69-7

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Cat. No.: B053206
CAS No.: 116598-69-7
M. Wt: 176.22 g/mol
InChI Key: PSFLXSYUOJMEQK-UHFFFAOYSA-N
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Description

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acylation Reactions : It reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent (Makei et al., 2004).

  • Herbicidal Activities : Derivatives of this compound have been synthesized and screened for herbicidal activities against rape and barnyard grass, with some showing moderate herbicidal activity (Wang et al., 2006).

  • Analgesic Properties : A study focused on synthesizing substances with potentially analgesic properties in the series of hydrobromides of this compound. They found that certain derivatives possess moderate analgesic effects (Demchenko et al., 2018).

  • Antitumor and Anti-HIV Activities : Certain coumarin derivatives containing the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl) group showed inhibition of HIV-1 (Al-Soud et al., 2006).

  • Anxiolytic Activity : Research into derivatives for anxiolytic activity compared to known drugs like diazepam and gidazepam found that some derivatives are characterized by anticonvulsant and anxiolytic activity (Demchenko et al., 2020).

  • Antibacterial Activity : Derivatives of this compound displayed broad spectrum of antimicrobial activity and were able to inhibit growth of both bacteria and fungi (Demchenko et al., 2021).

  • Regioselectivity in Cyclization Reactions : A study on the regioselectivity of the cyclization reaction of a derivative of this compound with α-bromoketone was conducted to confirm the structure of the compounds synthesized (Perekhoda et al., 2017).

  • Anticonvulsant Activity : Novel derivatives were designed and synthesized, and their anticonvulsant activity was evaluated, showing promising results (Piao et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLXSYUOJMEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385960
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116598-69-7
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 2
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 3
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 4
Reactant of Route 4
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 5
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 6
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

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